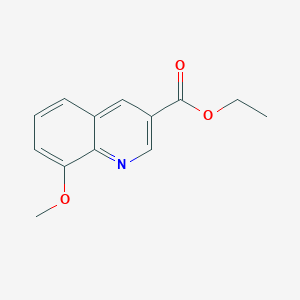

Ethyl 8-methoxyquinoline-3-carboxylate

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. chemscene.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, initially gained prominence through its association with quinine, a vital antimalarial alkaloid. ablelab.eu Early synthetic methods, such as the Skraup synthesis and the Gould-Jacobs reaction, were pivotal in allowing chemists to create a wide array of quinoline derivatives, moving beyond reliance on natural sources. wikipedia.orgdrugfuture.com This evolution marked the transition of quinoline from a simple coal tar constituent to a "privileged scaffold" in synthetic and medicinal chemistry, valued for its structural versatility and wide range of applications.

Pharmacological Relevance of Quinoline Derivatives

The quinoline core is a cornerstone of numerous pharmaceuticals, demonstrating a broad spectrum of biological activities. chemimpex.com Its most famous application lies in antimalarial drugs like quinine, chloroquine, and primaquine. ablelab.eu Beyond malaria, the quinoline scaffold is integral to the antibacterial effects of fluoroquinolones such as ciprofloxacin (B1669076) and the anticancer properties of topotecan. chemscene.comchemscene.com The diverse therapeutic potential of quinoline derivatives also includes anti-inflammatory, antifungal, antiviral, and anti-HIV activities, solidifying its importance in drug discovery and development. chemimpex.comchemscene.com

Specific Focus on the Ethyl 8-methoxyquinoline-3-carboxylate Scaffold in Chemical and Biological Research

This compound belongs to the quinoline-3-carboxylate family, a class of compounds noted for its potential biological activities, including antiproliferative effects. bldpharm.com The structure combines two key features: the 8-methoxyquinoline (B1362559) core and an ethyl carboxylate group at the 3-position. The 8-methoxyquinoline moiety itself has been synthesized and has demonstrated notable antibacterial and antifungal properties. drugfuture.com

Despite the established importance of its constituent parts, scientific literature focusing specifically on this compound is conspicuously limited. Research has more actively explored its isomers and closely related analogs. For instance, Ethyl 8-methoxyquinoline-6-carboxylate has been investigated for its antimicrobial and anticancer potential. Similarly, other derivatives such as Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate are utilized as intermediates in the synthesis of new pharmaceutical agents. chemimpex.com The synthesis of related structures often involves classic quinoline-forming reactions, such as the Gould-Jacobs reaction, which could theoretically be adapted for the production of this compound. wikipedia.org

Current Research Landscape and Gaps Pertaining to the Chemical Compound

The primary and most significant gap in the current research landscape is the lack of dedicated studies on this compound. While its basic chemical properties are documented by commercial suppliers, there is a dearth of peer-reviewed research detailing its synthesis, characterization, and biological evaluation.

Future research should aim to:

Develop and optimize a synthetic route for this compound, potentially via a Gould-Jacobs or similar classic quinoline synthesis pathway.

Conduct a thorough characterization of the compound's chemical and physical properties.

Perform comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the activities observed in closely related analogs.

Closing this research gap would provide a more complete understanding of the structure-activity relationships within the 8-methoxyquinoline-3-carboxylate series and could potentially unveil a new lead compound for therapeutic development.

Data Tables

Table 1: Physicochemical Properties of this compound

This data is compiled from chemical supplier information. chemicalbook.com

| Property | Value |

| CAS Number | 71083-22-2 |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| Melting Point | 65-67 °C |

| Boiling Point | 349.0 ± 22.0 °C (Predicted) |

| Density | 1.184 ± 0.06 g/cm3 (Predicted) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDCOMMLKDCAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415434 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-22-2 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Methoxyquinoline 3 Carboxylate and Its Analogues

Classical Approaches for Quinoline-3-carboxylate Ring Formation

The synthesis of the quinoline (B57606) core is well-established in organic chemistry, with several named reactions providing reliable, albeit sometimes harsh, routes to this heterocyclic system. These methods generally involve the condensation and subsequent cyclization of aniline (B41778) derivatives with a three-carbon component.

Cyclization Reaction Strategies

The formation of the quinoline ring is the cornerstone of these syntheses, with various strategies developed to facilitate the crucial cyclization step.

Gould-Jacobs Reaction : This method is particularly relevant for producing 4-hydroxyquinoline-3-carboxylates. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). The initial step is a Michael-type addition followed by cyclization upon heating. For instance, the synthesis of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate begins with the condensation of o-toluidine (B26562) and EMME, which is then cyclized in diphenyl ether, sometimes with a catalyst like 2-chlorobenzoic acid. rsc.orgnih.gov

Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. rsc.orgpharmaguideline.com For example, 2-aminoacetophenone (B1585202) can be reacted with ethyl acetoacetate (B1235776) to form a trisubstituted quinoline-3-carboxylate. jetir.org The reaction is often catalyzed by an acid or base. pharmaguideline.com

Combes Synthesis : In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a quinoline. pharmaguideline.comiipseries.org

Electrophilic Cyclization : A versatile method for forming substituted quinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be initiated by various electrophiles like iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr), yielding quinolines with a halogen or selenium atom at the 3-position. nih.gov

| Classical Reaction | Starting Materials | Key Features | Typical Product |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization | 4-Hydroxyquinoline-3-carboxylate |

| Friedländer | o-Aminoaryl aldehyde/ketone, β-Ketoester | Acid or base-catalyzed condensation | 2,3-Disubstituted quinoline |

| Combes | Aniline, 1,3-Dicarbonyl compound | Acid-catalyzed cyclization of β-amino enone | 2,4-Disubstituted quinoline |

| Electrophilic Cyclization | N-(2-alkynyl)aniline, Electrophile (e.g., I₂, ICl) | Mild conditions, introduces functionality at C3 | 3-Haloquinoline |

Multi-step Synthetic Sequences

Often, the synthesis of specifically functionalized quinoline-3-carboxylates requires a sequence of reactions. These multi-step approaches allow for the precise introduction of substituents onto the quinoline core.

A common sequence begins with the formation of a simpler quinoline derivative, which is then elaborated. For example, a multi-step synthesis of 2-chloro-N-phenylquinoline-3-carboxamides starts with acetanilides. lookchem.com

Vilsmeier-Haack Reaction : Acetanilide is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce a 2-chloroquinoline-3-carbaldehyde.

Oxidation : The resulting aldehyde at the 3-position is oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite.

Amide Coupling : The 2-chloroquinoline-3-carboxylic acid is then coupled with various anilines using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to yield the final carboxamide products. lookchem.com

Another documented pathway involves the palladium-catalyzed carbonylation of a dihaloquinoline. google.com

Carbonylation : 2,3-Dichloroquinoline is reacted with carbon monoxide in methanol (B129727) in the presence of a palladium catalyst to form dimethyl 2,3-quinolinedicarboxylate.

Hydrolysis : The diester is hydrolyzed to the corresponding dicarboxylic acid using a base like sodium hydroxide (B78521).

Decarboxylation : The 2,3-quinolinedicarboxylic acid is then heated to selectively remove the carboxyl group at the 2-position, yielding quinoline-3-carboxylic acid. google.com

Advanced Synthetic Transformations for Methoxyquinoline and Ester Functionalization

Modern synthetic chemistry offers more efficient, atom-economical, and environmentally benign alternatives to classical methods. These advanced transformations include one-pot reactions, sophisticated catalytic systems, and energy-efficient techniques like microwave irradiation.

One-Pot Reaction Protocols

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need for intermediate purification and reducing solvent waste.

A notable one-pot synthesis of quinoline-2-carboxylates starts from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.com This process involves a sequence of four reactions in a single pot: an aza-Michael addition, an intramolecular Henry reaction, dehydration, and finally, nitrous acid elimination to achieve aromatization. mdpi.com Similarly, a highly effective one-pot Friedländer synthesis has been developed where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and a catalytic amount of aqueous HCl, followed by an in-situ condensation with a ketone or aldehyde to form the quinoline product in high yields. rsc.org

Catalytic Synthesis Applications (e.g., Rhodium(II)-catalyzed reactions)

Transition-metal catalysis has revolutionized quinoline synthesis, with rhodium catalysts being particularly effective. These methods often proceed under mild conditions with high efficiency and selectivity.

A modular approach using rhodium catalysis allows for the synthesis of diverse quinolines from anthranils and acrylic acids. bohrium.comthieme-connect.com The reaction is proposed to proceed through a C-H amination at the β-position of the acrylic acid, where the carboxylate group acts as a traceless directing group. This is followed by intramolecular cyclization, decarboxylation, and elimination to furnish the quinoline product. thieme-connect.com This method is notable for its complete regioselectivity and tolerance of various functional groups. bohrium.com

A separate rhodium-catalyzed process has been developed for the synthesis of 3-substituted quinoline carboxylates from anilines and ethyl propiolate in the presence of formic acid. A patent describes this one-pot reaction using rhodium acetate (B1210297) as a recyclable catalyst, achieving yields greater than 80%. google.com Rhodium(II) catalysts are also employed in the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles, proceeding through an O-H insertion to a rhodium(II)-aza vinyl carbene intermediate. rsc.org

| Catalytic Method | Catalyst | Reactants | Key Features |

| C-H Amination/Annulation | Rhodium complex | Anthranil, Acrylic acid | Carboxylate as a traceless directing group, high regioselectivity. bohrium.comthieme-connect.com |

| C-H Insertion | Rhodium acetate | Aniline, Ethyl propiolate, Formic acid | One-pot, recyclable catalyst, high yield. google.com |

| Hydroacylation | Rhodium complex | o-Alkynyl aniline, Aldehyde | Mild conditions, broad functional group tolerance. nih.gov |

| Aqueous Synthesis | Rh(II)acetate/TPPTS | Aniline, Allyl alcohol | Environmentally benign aqueous medium, recyclable catalyst. rsc.org |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly reducing reaction times and often improving yields. benthamdirect.comnih.gov

The synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate has been efficiently achieved by irradiating a mixture of 2-aminoacetophenone and ethyl acetoacetate in the presence of a solid catalyst under solvent-free ("dry media") conditions. jetir.org Using a domestic microwave oven, the reaction time was reduced to just five minutes. jetir.org Microwave irradiation has also been successfully applied to the Gould-Jacobs cyclization step in the synthesis of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, where the reaction mixture was irradiated for two hours at high temperature. nih.gov

Furthermore, microwave assistance is effective in multi-component reactions. An efficient, catalyst-free, one-pot synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines incorporates a quinoline fragment by irradiating a mixture of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone. acs.org These methods highlight a move towards more sustainable synthetic practices in the production of complex heterocyclic molecules. benthamdirect.comnih.gov

Preparation of Key Intermediates for Ethyl 8-methoxyquinoline-3-carboxylate Synthesis

The synthesis of this compound relies on the strategic construction of key intermediates, primarily the 8-methoxyquinoline (B1362559) core, followed by the introduction of the ethyl carboxylate group at the C-3 position.

Routes to 8-Methoxyquinoline Precursors

The 8-methoxyquinoline scaffold is a crucial precursor. A primary method for its synthesis involves the O-alkylation of 8-hydroxyquinoline (B1678124). For instance, 8-alkoxy-substituted quinaldines can be prepared through the substitution of commercially available 8-hydroxy-2-methylquinoline with simple alkyl halides in a basic medium like DMF. nih.gov The reaction proceeds at room temperature and yields the pure product in high yields (>80%) after purification by silica (B1680970) gel column chromatography. nih.gov

Another established route is the Skraup-Doebner-Von Miller synthesis, which utilizes anilines and α,β-unsaturated carbonyl compounds to form the quinoline ring. wikipedia.org This method, often catalyzed by protic or Lewis acids, is a cornerstone in quinoline synthesis. wikipedia.orgacs.org Modifications and newer, metal-free processes have been developed to improve efficiency and yield under milder conditions. nih.gov For example, 2-aminophenol (B121084) can be reacted with acrolein derivatives under reflux in aqueous HCl to generate the 8-hydroxyquinoline core, which can subsequently be methylated. rsc.org

Esterification and Carboxylation Techniques

The introduction of the 3-carboxylate group onto the quinoline ring is commonly achieved through cyclization reactions that build the pyridine (B92270) ring with the desired ester functionality already incorporated. The Gould-Jacobs reaction is a prominent method for synthesizing 4-hydroxyquinoline-3-carboxylate derivatives. wikipedia.orgdrugfuture.comresearchgate.net This reaction involves the condensation of an aniline derivative, such as 2-methoxyaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting anilinomethylenemalonate intermediate undergoes thermal intramolecular cyclization at high temperatures to yield the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. nih.govablelab.eu This 4-quinolone product is a key intermediate for further derivatization. d-nb.info

The reaction conditions for the Gould-Jacobs cyclization can significantly influence the product yield. Microwave-assisted heating has been shown to improve yields and dramatically shorten reaction times compared to conventional heating methods. ablelab.eu For instance, heating a mixture of aniline and diethyl ethoxymethylenemalonate at 300°C for 5 minutes using microwave irradiation can yield the quinoline product in 47% yield. ablelab.eu

Another approach involves the Rh(II)-catalyzed reaction between indoles and ethyl halodiazoacetates, which provides a mild and efficient route to ethyl quinoline-3-carboxylates. beilstein-journals.org This method proceeds via a proposed cyclopropanation-ring expansion pathway, yielding the final product in good to high yields (70-90%). beilstein-journals.org

The following table summarizes a typical Gould-Jacobs reaction sequence for the synthesis of a quinoline-3-carboxylate intermediate.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | o-toluidine, Diethyl ethoxymethylenemalonate (EMME) | Condensation | Diethyl 2-((o-tolylamino)methylene)malonate | - | nih.gov |

| 2 | Diethyl 2-((o-tolylamino)methylene)malonate | Diphenyl ether, 2-chlorobenzoic acid (cat.), Microwave, >250°C, 2h | Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | - | nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications. Key strategies include halogenation, nucleophilic substitution, and borylation, which allow for the introduction of diverse functional groups to modulate the molecule's properties.

Halogenation Reactions (e.g., Chlorination at C-4, Bromination at C-6/C-8)

Halogenation is a critical step for enabling subsequent cross-coupling and substitution reactions. The C-4 position of the quinolone ring is particularly susceptible to chlorination.

Chlorination at C-4: The 4-hydroxy group of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, obtained from the Gould-Jacobs synthesis, can be converted to a chloro group. This transformation is typically achieved by treating the 4-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This reaction effectively converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitutions. For example, 4-hydroxy-8-tosyloxyquinoline can be chlorinated with POCl₃ to give 4-chloro-8-tosyloxyquinoline in 94% yield. researchgate.net This 4-chloro derivative is a key intermediate for introducing various functionalities at this position. chemimpex.com

Bromination: While specific examples for the C-6 or C-8 bromination of this compound are less common, general methods for the bromination of quinoline rings are well-established. The regioselectivity of bromination is highly dependent on the substituents already present on the quinoline ring.

The following table details a representative chlorination reaction.

| Position | Reactant | Reagents/Conditions | Product | Yield | Reference |

| C-4 | 4-hydroxy-8-tosyloxyquinoline | Phosphorus oxychloride (POCl₃) | 4-chloro-8-tosyloxyquinoline | 94% | researchgate.net |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for derivatizing the quinoline scaffold, particularly at the C-4 position when it bears a halogen substituent. mdpi.com The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles. The 4-chloro group, installed as described previously, is an excellent leaving group for these reactions.

A wide range of nucleophiles can be employed to displace the C-4 chlorine. These include:

Amines: Reaction with various primary and secondary amines, such as pyrrolidine, introduces amino functionalities. researchgate.net

Thiols: Thiophenol and other sulfur nucleophiles can be used to form thioether linkages. researchgate.net

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, into an amine. mdpi.comresearchgate.net

Hydrazines: Hydrazine hydrate (B1144303) can displace the chloro group to form hydrazino-quinolines. mdpi.com

These substitution reactions typically proceed under mild to moderate conditions and provide access to a diverse library of 4-substituted quinoline derivatives. researchgate.net For instance, 4-chloro-8-tosyloxyquinoline reacts with various sulfur and nitrogen nucleophiles to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines in yields often exceeding 70%. researchgate.net

The table below presents examples of nucleophilic substitution reactions on a 4-chloroquinoline (B167314) intermediate.

| Nucleophile | Reactant | Reagents/Conditions | Product | Yield | Reference |

| Pyrrolidine | 4-chloro-8-tosyloxyquinoline | Pyrrolidine, Ethanol (B145695), Reflux | 4-pyrrolidinyl-8-hydroxyquinoline | 62% | researchgate.net |

| Hydrazine Hydrate | 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate, Ethanol, Reflux | 4-hydrazino-8-methylquinolin-2(1H)-one | 70% | researchgate.net |

| Sodium Azide | 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide, DMF | 4-azido-8-methylquinolin-2(1H)-one | 85% | researchgate.net |

Borylation Methodologies

Palladium-catalyzed borylation reactions represent a modern and versatile strategy for the functionalization of aryl halides. These methods allow for the introduction of a boronic acid or boronate ester group onto the quinoline scaffold, which can then participate in a wide array of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

While direct borylation of the this compound core is not extensively documented, methodologies developed for related quinoline systems are applicable. A one-pot process for the synthesis of 8-arylquinolines has been developed via the palladium-catalyzed borylation of quinoline-8-yl halides, followed by a Suzuki-Miyaura coupling with aryl halides. This indicates that if a halogen is present at the C-8 position (or other positions) of the this compound scaffold, it can be converted to a boronate ester. This transformation opens up possibilities for introducing aryl or vinyl groups at that position, significantly expanding the structural diversity of accessible derivatives. The decarbonylative iodination of aryl carboxylic acids using palladium catalysis also presents a potential, albeit indirect, route to halogenated precursors necessary for borylation. nih.gov

Structural Modifications at the Ester and Methoxy (B1213986) Positions

The ethyl ester functionality of this compound is a versatile handle for structural diversification. Common modifications include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and conversion to amides.

Hydrolysis to 8-Methoxyquinoline-3-carboxylic acid:

The conversion of the ethyl ester to the carboxylic acid is a fundamental transformation, often serving as a prelude to further modifications. This is typically achieved through saponification, which involves heating the ester with a dilute aqueous base, such as sodium hydroxide, followed by acidification. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent treatment with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid.

Transesterification to Alternative Esters:

Transesterification allows for the replacement of the ethyl group with other alkyl or aryl moieties, thereby modulating properties like solubility and metabolic stability. This reaction can be catalyzed by either acids or bases. nih.gov In an acid-catalyzed process, the ester is heated with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is reversible, and driving it to completion often requires the removal of ethanol or the use of a large excess of the new alcohol. google.com

Amidation to 8-Methoxyquinoline-3-carboxamides:

Conversion of the ester to an amide introduces a nitrogen-containing functional group, which can significantly alter the molecule's hydrogen bonding capacity and biological interactions. A common route involves the initial hydrolysis of the ester to the carboxylic acid, as described above. The resulting 8-methoxyquinoline-3-carboxylic acid can then be coupled with a primary or secondary amine to form the corresponding amide. This coupling is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride using reagents such as oxalyl chloride or thionyl chloride. rsc.orgdoaj.org For instance, the synthesis of N-substituted 8-hydroxyquinoline-2-carboxamides has been successfully achieved by condensing the parent carboxylic acid with various anilines.

The 8-methoxy group can be readily converted to a hydroxyl group, which not only alters the electronic properties of the quinoline ring but also provides a new site for further functionalization.

Demethylation to Ethyl 8-hydroxyquinoline-3-carboxylate:

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a crucial modification. A widely used and effective reagent for this transformation is boron tribromide (BBr₃). The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, at reduced temperatures to control its reactivity. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the nucleophilic attack by a bromide ion on the methyl group, leading to the cleavage of the O-methyl bond. This method is generally efficient for the demethylation of aryl methyl ethers.

The generation of analogues with alterations at both the ester and methoxy positions typically involves a multi-step synthetic sequence. A common strategy involves the initial demethylation of this compound to yield ethyl 8-hydroxyquinoline-3-carboxylate. This intermediate can then undergo hydrolysis to 8-hydroxyquinoline-3-carboxylic acid, which serves as a versatile precursor for a wide range of analogues. For example, the synthesis of various N-substituted 8-hydroxyquinoline-3-carboxamides can be achieved by coupling 8-hydroxyquinoline-3-carboxylic acid with different amines.

The following table summarizes the key transformations for modifying this compound:

| Starting Material | Reagents and Conditions | Product | Modification Type |

| This compound | 1. NaOH (aq), Reflux2. HCl (aq) | 8-Methoxyquinoline-3-carboxylic acid | Ester Hydrolysis |

| This compound | R'OH, H₂SO₄ (cat.), Reflux | Alkyl 8-methoxyquinoline-3-carboxylate | Transesterification |

| 8-Methoxyquinoline-3-carboxylic acid | R'R''NH, EDC, HOBt, DMF | N,N-Disubstituted-8-methoxyquinoline-3-carboxamide | Amidation |

| This compound | BBr₃, CH₂Cl₂ | Ethyl 8-hydroxyquinoline-3-carboxylate | Demethylation |

| Ethyl 8-hydroxyquinoline-3-carboxylate | 1. NaOH (aq), Reflux2. HCl (aq) | 8-Hydroxyquinoline-3-carboxylic acid | Ester Hydrolysis |

| 8-Hydroxyquinoline-3-carboxylic acid | R'OH, H₂SO₄ (cat.), Reflux | Alkyl 8-hydroxyquinoline-3-carboxylate | Esterification |

| 8-Hydroxyquinoline-3-carboxylic acid | R'R''NH, EDC, HOBt, DMF | N,N-Disubstituted-8-hydroxyquinoline-3-carboxamide | Amidation |

The following table provides representative data for some analogues that can be synthesized through these methodologies.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 8-Methoxyquinoline-3-carboxylic acid | C₁₁H₉NO₃ | 203.19 | |

| Ethyl 8-hydroxyquinoline-3-carboxylate | C₁₂H₁₁NO₃ | 217.22 | |

| 8-Hydroxyquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | |

| N-Phenyl-8-methoxyquinoline-3-carboxamide | C₁₇H₁₄N₂O₂ | 278.31 | |

| N-Phenyl-8-hydroxyquinoline-3-carboxamide | C₁₆H₁₂N₂O₂ | 264.28 |

Biological Activity and Pharmacological Potential of Ethyl 8 Methoxyquinoline 3 Carboxylate and Its Analogues

Antimicrobial Activity Investigations

The quest for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Quinoline (B57606) derivatives have long been recognized for their antimicrobial properties, and analogues of Ethyl 8-methoxyquinoline-3-carboxylate are no exception.

Studies have demonstrated that the 8-methoxyquinoline (B1362559) core is a key pharmacophore for antibacterial activity. A series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds, which are structural analogues, were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. nih.gov The results indicated that some of these compounds exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria when compared to the reference drug Chloromycin. nih.gov

Further investigations into other 8-methoxy-4-methyl-quinoline derivatives revealed potent activity. researchgate.net Specifically, certain azetidinyl and thiazolidinyl derivatives of 8-methoxy-4-methyl-2-aminoquinoline showed significant antibacterial action against various strains. researchgate.net Similarly, research on 8-benzyloxy-substituted quinoline ethers, another class of analogues, identified compounds with significant growth inhibitory activity against bacteria such as Staphylococcus aureus and the methicillin-resistant strain (MRSA). researchgate.netnih.gov One study highlighted a new 8-hydroxyquinoline (B1678124) derivative, PH176, which showed notable activity against 38 Staphylococcus aureus clinical isolates. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Analogues

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Measurement (MIC) | Reference(s) |

|---|---|---|---|

| 8-methoxy-4-methyl-quinoline derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values as low as 6.25 µg/mL | researchgate.net |

| 8-benzyloxy-quinoline ether (Compound 2e) | P. aeruginosa, E. coli, S. aureus, S. epidermidis | Not specified, but showed activity | researchgate.net |

| 8-hydroxyquinoline derivative (PH176) | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀: 16 µg/mL; MIC₉₀: 32 µg/mL | nih.gov |

| 8-hydroxyquinoline (8HQ) | S. aureus, E. faecalis | MIC: 27.58 µM | elsevierpure.com |

The antifungal potential of quinoline derivatives has also been a subject of extensive research. The core structure, 8-hydroxyquinoline (a precursor to 8-methoxyquinoline), and its derivatives have shown considerable promise. elsevierpure.comnih.gov Clioquinol, an 8-hydroxyquinoline derivative, demonstrated potent activity against various Candida species and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 2 μg/ml. nih.gov

Analogues derived from this compound have also been explored. A series of 8-benzyloxy-substituted quinoline ethers were screened for antifungal activity, with one compound in particular (compound 2e) showing significant growth inhibition against the fungal species Aspergillus niger, with an MIC value of 3.125 μg/mL. researchgate.net More recent work on novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, which combine the quinoline core with a thiosemicarbazone scaffold, yielded compounds with exceptionally potent and broad-spectrum antifungal activity against multiple clinically relevant fungal pathogens, including various Candida species. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Compound/Derivative | Fungal Strain(s) | Activity/Measurement (MIC) | Reference(s) |

|---|---|---|---|

| 8-benzyloxy-quinoline ether (Compound 2e) | Aspergillus niger | 3.125 µg/mL | researchgate.net |

| Clioquinol (8-hydroxyquinoline derivative) | Candida spp., Dermatophytes | 0.031-2 µg/mL | nih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp., Dermatophytes | 1-512 µg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones | C. auris, C. glabrata, C. neoformans | ≤0.0313 μg/mL | nih.gov |

Anticancer and Antitumor Research

The quinoline ring is a key structural motif in many anticancer agents. Analogues of this compound have been investigated for their ability to target cancer cells through various mechanisms, including cytotoxicity and the inhibition of cell proliferation.

The cytotoxic potential of quinoline derivatives has been evaluated against numerous cancer cell lines. Research on ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a structural variant, demonstrated cytotoxic and phototoxic effects on murine leukemia L1210 cells, with the effect being dependent on concentration and treatment time. researchgate.net

Similarly, studies on compounds derived from the related ethyl 8-methoxycoumarin-3-carboxylate have shown significant cytotoxic effects. nih.govresearchgate.net Hydrolysis of the ester to the corresponding carboxylic acid (8-methoxycoumarin-3-carboxylic acid) resulted in a compound with an IC₅₀ value of 5 µM against HepG2 liver cancer cells. nih.gov Another analogue, ethyl β-carboline-3-carboxylate, was found to reduce the viability of SiHa cervical cancer cells by inducing apoptosis in a concentration-dependent manner. nih.gov

Beyond general cytotoxicity, specific analogues have been shown to potently inhibit the proliferation of cancer cells. A novel series of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives demonstrated significant inhibitory activity against human cancer cell lines A549 (lung) and HT29 (colon). nih.gov Several of these compounds exhibited IC₅₀ values substantially lower than the reference anticancer drug, cisplatin. nih.gov

Research into 8-methoxycoumarin-3-carboxamides, synthesized from ethyl 8-methoxycoumarin-3-carboxylate, identified a compound (compound 5) with potent antiproliferative activity against the HepG2 liver cancer cell line, showing an IC₅₀ of 0.9 µM. researchgate.net This was significantly more potent than the anticancer agent staurosporine. The mechanism was suggested to involve the inhibition of β-tubulin polymerization and the activation of caspases 3/7, key proteins in the apoptotic pathway. nih.govresearchgate.net The quinoline core is generally recognized for its promising role in the development of agents that can inhibit cancer cell proliferation. researchgate.net

Table 3: Antiproliferative Activity of Selected Quinoline and Coumarin (B35378) Analogues

| Compound/Derivative | Cancer Cell Line(s) | Activity/Measurement (IC₅₀) | Reference(s) |

|---|---|---|---|

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 (Lung), HT29 (Colon) | 1.38 µM (A549), 0.77 µM (HT29) | nih.gov |

| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3t) | A549 (Lung), HT29 (Colon) | 2.36 µM (A549), 0.97 µM (HT29) | nih.gov |

| 5-bromo-8-methoxycoumarin-3-carboxamide (Cmpd 5) | HepG2 (Liver) | 0.9 µM | researchgate.net |

| 8-methoxycoumarin-3-carboxylic acid (Cmpd 8) | HepG2 (Liver) | 5 µM | nih.gov |

Anti-inflammatory Effects and Pathway Modulation

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. mdpi.com Quinoline derivatives have been reported to inhibit NF-κB activation, suggesting a potential therapeutic role as anti-inflammatory agents. mdpi.com For instance, certain fluoroquinolone antibiotics have been shown to inhibit the inflammatory response in microglia. mdpi.com

Studies on 8-MOP (8-Methoxypsoralen), a related methoxy-substituted compound, have demonstrated significant anti-inflammatory and antioxidant effects in models of osteoarthritis. nih.gov 8-MOP was found to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α and mitigate oxidative stress. nih.gov The mechanism of action was linked to the modulation of the SIRT1/NF-κB signaling pathway. By enhancing SIRT1 expression, 8-MOP inhibited the activation of NF-κB, thereby suppressing the downstream inflammatory cascade. nih.gov Research on other methoxyphenolic compounds has also confirmed their ability to inhibit a wide range of inflammatory mediators, including various cytokines and chemokines, in human airway cells. nih.gov

Antimalarial Activity Studies

The quinoline core is a foundational scaffold in the development of antimalarial drugs, with historical significance attributed to quinine, an isomer of quinoline. nih.govmdpi.com Modern research continues to explore quinoline derivatives for their potential to combat parasitic infections like malaria. scispace.com Studies on 4-oxo-3-carboxyl quinolones have identified them as active against the intra-erythrocytic stages of Plasmodium falciparum. nih.gov

Within this class, the substitution pattern on the quinoline ring significantly influences antimalarial potency. For instance, a series of 7-methoxy quinolones demonstrated a wide range of activity, with the carboxyl ester derivative showing the most promise. nih.gov Specifically, replacement of the 3-carboxyl ester with a 3-carboxylic acid or 3-carboxylic amide group resulted in a loss of activity. nih.gov Furthermore, the position of the methoxy (B1213986) group is critical; a 5-methoxy quinolone was found to be substantially less active than its 7-methoxy counterpart. nih.gov

Analogues of this compound have also been investigated. For example, the synthesis of ethyl-2,4-dimethylquinoline-3-carboxylate and its subsequent hybridization with N4-benzyl thiosemicarbazides yielded a compound with an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine. nih.gov This highlights the potential for developing potent antimalarial agents through the strategic modification of the quinoline-3-carboxylate framework. nih.govrsc.org

The development of novel quinoline-4-carboxamide derivatives has also shown promise, with some compounds exhibiting low nanomolar in vitro potency and significant oral efficacy in mouse models of malaria. acs.org These findings underscore the continued importance of the quinoline scaffold in the search for new and effective antimalarial therapies. nih.gov

Antioxidant Properties and Reactive Oxygen Species Modulation

Quinoline derivatives are recognized for their potential antioxidant activities, which are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS). iau.irmdpi.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. researchgate.net The structure of the quinoline derivative plays a significant role in its antioxidant potential. mdpi.com

Research into various quinoline derivatives has shown that their ability to act as antioxidants can vary. For instance, a study evaluating ten different quinoline derivatives found that while they showed anti-inflammatory properties, they lacked significant DPPH radical scavenging capacity when compared to ascorbic acid. nih.gov However, other studies on newly synthesized quinoline derivatives have demonstrated notable antioxidant activity against the ABTS cation radical. mdpi.com Specifically, a derivative identified as Qui3 showed considerable antioxidant potential against both DPPH and ABTS radicals. mdpi.com

The 8-hydroxyquinoline scaffold, in particular, is known for its radical scavenging and metal chelating properties, which contribute to its antioxidant and neuroprotective effects. cespu.pt The strategic design of quinoline derivatives, such as the introduction of hydroxyl or other functional groups, can enhance their antioxidant efficiency, with some derivatives predicted to be more effective than the reference antioxidant Trolox. mdpi.comnih.gov The antioxidant activity of these compounds is believed to be beneficial in combating conditions associated with oxidative stress, such as neurodegenerative diseases. iau.irmdpi.com

Neuroprotective Mechanisms and Applications

Quinoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry for developing agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comresearchgate.net Their therapeutic potential stems from multiple mechanisms, including antioxidant activity and enzyme inhibition. mdpi.comnih.gov

A key area of investigation is the ability of these compounds to counteract oxidative stress, a major contributor to neuronal damage. cespu.pt Derivatives of 8-hydroxyquinoline, in particular, are noted for their potent metal chelating and radical scavenging abilities. cespu.ptmdpi.com These properties help mitigate the harmful effects of reactive oxygen species and metal-induced toxicity in neuronal cells. mdpi.com In vitro studies using SH-SY5Y neuronal cells have demonstrated that certain 8-hydroxyquinoline derivatives can protect against cytotoxicity induced by iron, the ferroptosis inducer erastin, and the neurotoxin MPP+, which is used to model Parkinson's disease. cespu.pt

Furthermore, some quinoline derivatives are designed to act as multifunctional agents by inhibiting key enzymes involved in the pathophysiology of neurodegenerative disorders. mdpi.comresearchgate.net Molecular docking simulations have predicted that certain derivatives can inhibit catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.comnih.govresearchgate.net By targeting these enzymes, these compounds can potentially modulate neurotransmitter levels and reduce the production of neurotoxic metabolites. nih.gov The strategic design of these molecules aims to combine antioxidant properties with enzyme inhibition to create effective disease-modifying agents for neurodegeneration. semanticscholar.org

Antiviral Activity Research (e.g., HIV, Herpesviral)

The quinoline scaffold is a significant structural motif in the development of antiviral agents, demonstrating activity against a range of viruses including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.govnih.gov

In the context of anti-HIV research, derivatives of quinoline have been designed and synthesized as potential inhibitors of HIV integrase. One study focused on novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives. These compounds were evaluated for their ability to prevent the replication of HIV-1 in cell cultures. The results indicated that several of the synthesized compounds displayed antiviral activity, with one compound featuring a 4-fluorobenzoyl group being the most potent. nih.gov Docking studies suggested that these compounds bind to the HIV integrase enzyme in a manner similar to known inhibitors. nih.gov

Regarding anti-HBV activity, new derivatives of ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate have been synthesized and evaluated. nih.gov Several of these compounds were found to inhibit the expression of viral antigens (HBsAg and HBeAg) and the replication of HBV DNA in HepG2.2.15 cells. nih.gov Notably, some of these derivatives showed significantly greater potency in inhibiting HBV DNA replication than the reference drug, lamivudine. nih.gov

The antiviral spectrum of quinoline derivatives is broad, with research also exploring their activity against herpesviruses and other viral pathogens. nih.govnih.gov The versatility of the quinoline structure allows for modifications that can lead to compounds with potent and specific antiviral effects. researchgate.net

Enzyme Inhibition Profiles

Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govwikipedia.orgyoutube.com These enzymes are essential for bacterial DNA replication, making them prime targets for antibacterial agents. nih.gov The inhibition of these enzymes by quinolones leads to breaks in the bacterial DNA, ultimately causing cell death. youtube.com

DNA gyrase, which introduces negative supercoils into DNA, is the primary target for many quinolones in Gram-negative bacteria. youtube.com In contrast, topoisomerase IV, which is crucial for the segregation of replicated chromosomes, is often the main target in Gram-positive bacteria like Staphylococcus aureus. nih.govasm.orgresearchgate.net However, in some bacteria, such as Escherichia coli, topoisomerase IV can become the primary target when DNA gyrase is mutated to be quinolone-resistant. nih.govumn.edu

The inhibitory activity of quinolone derivatives against these enzymes is a key determinant of their antibacterial efficacy. For instance, the 50% inhibitory concentrations (IC50s) of various quinolones against the decatenation activity of S. aureus topoisomerase IV have been shown to correlate well with their minimum inhibitory concentrations (MICs). asm.org Structure-activity relationship studies have revealed that modifications to the quinoline core can significantly impact inhibitory potency. nih.gov For example, novel quinoline derivatives have been synthesized and shown to have potent inhibitory activity against E. coli DNA gyrase. nih.gov The binding affinity of these compounds to the active site of the DNA gyrase enzyme is a critical factor in their mechanism of action. researchgate.netnih.gov The dual targeting of both DNA gyrase and topoisomerase IV by certain quinolones contributes to their broad-spectrum antibacterial activity. researchgate.netasm.org

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine (B1211576). nih.govnih.gov Inhibition of COMT is a therapeutic strategy for conditions associated with compromised dopamine signaling, such as Parkinson's disease. nih.govresearchgate.netacs.org

Quinoline-based structures have been explored as potential COMT inhibitors. Specifically, a series of 8-hydroxyquinolines were identified as potent inhibitors of COMT, showing selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.gov The 8-hydroxy group is crucial for activity, as it chelates the magnesium ion in the enzyme's active site, a mechanism similar to that of catechol-based inhibitors. nih.gov

Structure-activity relationship studies have shown that small substituents at the 7-position of the quinoline ring can enhance metabolic stability without compromising the inhibitory potency. nih.gov However, larger, more sterically bulky groups at this position, or a trifluoromethyl (CF3) group, can reduce or even abolish MB-COMT inhibition. nih.gov

In addition to synthetic derivatives, natural compounds have also been investigated. For example, scutellarein, baicalein, and oroxylin A, found in Scutellariae radix, have been identified as potent, competitive inhibitors of human COMT (hCOMT). rsc.org Theoretical studies using molecular docking have also suggested that certain quinoline derivatives could act as COMT inhibitors, further supporting the potential of this scaffold in developing new therapeutic agents targeting this enzyme. mdpi.comresearchgate.net It is important to note that some dihydroisoquinolines related to dopamine have been found to be potent COMT inhibitors but are not substrates for the enzyme themselves. nih.gov

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, the development of inhibitors targeting this pathway is a major focus of oncology research. Dual inhibitors that target both PI3K and the mammalian target of rapamycin (B549165) (mTOR) can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents. nih.gov

The quinoline core has proven to be a valuable scaffold for developing potent PI3K and mTOR inhibitors. Research into quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to this compound, has identified their potential as inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a member of the PI3K-related kinase (PIKK) family to which mTOR also belongs. researchgate.netnih.gov The quinoline nitrogen is thought to be key for this activity, capable of binding to the hinge region of PI3K-γ, a close homolog of ATM. researchgate.net

Specific examples from the broader quinoline class have demonstrated significant potency. A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor with an IC50 value of 64 nM. nih.gov Further studies confirmed it as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia cells. nih.gov In another study, a series of quinoline-derived mTOR inhibitors yielded multiple compounds with IC50 values under 50 nM. rsc.org One standout from this series, compound 24 , showed potent anti-proliferative activity against various cancer cell lines and was confirmed to be a dual mTORC1/mTORC2 inhibitor. rsc.org Further demonstrating the scaffold's potential, a separate series of quinoline derivatives designed as PI3K/mTOR dual inhibitors exhibited remarkable potency against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. researchgate.net

Table 1: Anti-proliferative and Enzymatic Activity of Representative Quinoline-Based mTOR Inhibitors

| Compound | Target(s) | IC50 (mTOR) | Anti-proliferative IC50 (μM) | Cell Line | Reference |

|---|---|---|---|---|---|

| PQQ | mTORC1/mTORC2 | 64 nM | - | HL-60 | nih.gov |

| Compound 24 | mTORC1/mTORC2 | < 50 nM | 0.04 | MCF-7 | rsc.org |

| 0.11 | HCT-116 | rsc.org | |||

| 0.17 | PC-3 | rsc.org | |||

| Cpd. Series | PI3Kα/mTOR | 0.50 - 2.03 nM (PI3Kα) | - | - | researchgate.net |

These findings underscore the utility of the quinoline framework, shared by this compound, in the design of potent dual PI3K/mTOR inhibitors for cancer therapy.

HIV Integrase and Influenza Virus RNA Polymerase Targeting

The quinoline scaffold is also prominent in the development of antiviral agents, particularly those targeting viral enzymes essential for replication, such as HIV integrase and influenza virus RNA polymerase.

HIV Integrase Inhibition

HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, making it an attractive target for antiviral drugs. nih.gov The quinoline structure is considered privileged for HIV integrase inhibition, forming the basis of many potent compounds. nih.govingentaconnect.com The development of this class of inhibitors often began with 8-hydroxyquinoline derivatives, which are closely related to the 8-methoxyquinoline core of the title compound. nih.gov The structure-activity relationships of styrylquinoline inhibitors show that substitutions on the quinoline ring are critical for activity. nih.govresearchgate.net For instance, the introduction of a polar group at the C-7 position of the 8-hydroxy-2-methylquinoline scaffold was a key breakthrough that led to compounds with micromolar inhibitory activity against the integrase enzyme. nih.gov This highlights the importance of the substitution pattern around the quinoline core in achieving potent inhibition.

Influenza Virus RNA Polymerase Targeting

The influenza virus RNA-dependent RNA polymerase (RdRP) is a heterotrimeric complex (PA, PB1, PB2) responsible for the transcription and replication of the viral genome. nih.govacs.org Its essential role and high degree of conservation make it a prime target for new antiviral drugs with broad-spectrum potential. nih.govacs.org

Analogues of this compound have shown promise in targeting the influenza virus replication machinery. A quinolinone compound was found to inhibit the oligomerization of the viral nucleoprotein (NP), a crucial process for the assembly and function of the vRNP complex which contains the RNA polymerase. nih.gov This compound demonstrated stable binding to the NP tail-binding pocket, thereby inhibiting its function. nih.gov Additionally, compounds containing the 8-hydroxyquinoline moiety have been noted for their general antiviral properties, including activity against influenza viruses. wikipedia.org These findings suggest that the 8-substituted quinoline core structure is a viable starting point for developing novel anti-influenza agents that target the viral replication complex.

Other Therapeutically Relevant Enzyme Targets

The therapeutic potential of the quinoline scaffold extends to other enzyme classes, including those involved in cancer metabolism and inflammation.

Lactate (B86563) Dehydrogenase (LDH) Inhibition

Many cancer cells rely on aerobic glycolysis, a metabolic state enabled by the enzyme lactate dehydrogenase A (LDHA), which converts pyruvate (B1213749) to lactate. nih.govnih.gov Inhibiting LDHA is therefore a compelling strategy for treating cancers that depend on this pathway. nih.gov A series of quinoline-3-sulfonamides, which share the quinoline-3-substitution pattern with the title compound, were identified as potent and selective NADH-competitive inhibitors of LDHA. nih.govnih.gov The lead optimization campaign produced molecules with LDHA inhibitory potencies as low as 2 nM and significant selectivity over the LDHB isoform. nih.govnih.gov Notably, some of the most potent compounds in this class feature a 6-methoxyquinoline (B18371) core, demonstrating the relevance of this specific substitution. nih.govresearchgate.net Furthermore, another related series of ethyl pyrimidine-quinoline-4-carboxylate derivatives were developed as hLDHA inhibitors, with several compounds showing IC50 values around 1 µM. mdpi.com

Table 2: Activity of Quinoline Analogues Against Lactate Dehydrogenase A (LDHA)

| Compound Class | Lead Compound Example | IC50 (hLDHA) | Selectivity (vs. hLDHB) | Reference |

|---|---|---|---|---|

| Quinoline-3-sulfonamides | Cpd. with 6-methoxyquinoline core | As low as 2 nM | 10 to 80-fold | nih.gov, nih.gov |

| Ethyl pyrimidine-quinoline-4-carboxylates | Compound 18d | ~ 1 µM | Double inhibitor | mdpi.com |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov Inhibiting this pathway is a validated strategy for treating inflammatory conditions. Quinolinone-3-carboxamide derivatives have been identified as effective inhibitors of soybean lipoxygenase (LOX). nih.gov Among a series of synthesized analogues, compounds 3h and 3s exhibited the best LOX inhibitory activity, with an IC50 value of 10 µM. nih.gov This demonstrates that the quinoline-3-carboxamide scaffold, a close bioisostere of a quinoline-3-carboxylate, can effectively target this therapeutically relevant enzyme family.

Receptor Binding Affinity and Modulation Studies

In addition to enzyme inhibition, quinoline-based compounds have been extensively studied for their ability to bind to and modulate the function of various neurotransmitter receptors.

Benzodiazepine (B76468) Receptor Antagonism

The benzodiazepine (BZ) receptor site is a modulatory site on the GABA-A receptor complex, the primary target for widely used drugs like diazepam. nih.gov While many ligands are positive allosteric modulators (agonists), there is also significant interest in developing antagonists. The quinoline scaffold has been incorporated into molecules that bind to this site. For example, 4-quinolinone derivatives have been reported as high-affinity ligands at the BZ binding site of GABA-A receptors. mdpi.com

More complex heterocyclic systems derived from or related to the quinoline structure have shown potent binding and, in some cases, antagonist activity. A series of 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones showed high affinity for the BZ receptor. nih.gov This led to the development of related triazolo[1,5-c]quinazolin-5(6H)-ones, where several compounds were found to be potent BZ antagonists in animal models. nih.gov In a different study, a 2-benzyl-2,3-dihydro-9-phenyl-1H-pyrrolo[3,4-b]quinoline-1-one derivative was found to possess some affinity for the central BZ receptors. nih.gov These results indicate that the quinoline and related fused heterocyclic structures can serve as templates for ligands that bind to the benzodiazepine receptor, with specific substitution patterns determining whether they act as agonists or antagonists.

Dopamine D2/D3 Receptor Agonism

Dopamine D2 and D3 receptors are key targets for treating a range of neurological and psychiatric disorders, including Parkinson's disease. nih.govmdpi.com While many drugs are antagonists at these receptors, agonists are crucial for replacement therapy in conditions of dopamine deficiency. Quinelorane (B1678682), a compound that incorporates a quinoline moiety within its BCD partial ergoline (B1233604) structure, is a well-characterized and potent D2/D3 receptor agonist. nih.govnih.gov Studies using [3H]-quinelorane confirmed its high-affinity binding (KD = 1.8 nM) to both D2 and D3 receptors in the rat brain. nih.gov Functional magnetic resonance imaging has shown that low doses of quinelorane activate brain regions with a high density of D3 receptors, such as the nucleus accumbens, consistent with its agonist activity. nih.gov The demonstrated agonist profile of quinelorane provides strong evidence that the quinoline scaffold can be incorporated into potent agonists for the D2-like dopamine receptor family.

GABA-A Receptor Interactions

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system and features multiple binding sites for various classes of drugs. mdpi.com As discussed previously, quinoline-based structures can interact with the classical benzodiazepine binding site located at the α+/γ2− interface. mdpi.com

However, research has also revealed that quinoline derivatives can interact with other, non-canonical sites on the GABA-A receptor. Detailed molecular modeling and experimental studies on pyrazoloquinolinones (PQs) have shown that these compounds can bind to the extracellular interface between α1+ and β3− subunits. nih.gov This binding is characterized by hydrogen bond interactions with specific amino acid residues like β3Q64 and hydrophobic interactions with residues such as α1F99 and α1Y209. nih.gov The ability of the quinoline framework to serve as a basis for ligands that can interact with distinct sites on the GABA-A receptor highlights its versatility and potential for developing subtype-selective modulators with novel pharmacological profiles.

Metal Chelation Properties and Biological Implications

The ability of a molecule to bind to metal ions, a property known as metal chelation, is a critical aspect of the biological activity of many compounds, particularly within the quinoline class of molecules. The arrangement of nitrogen and oxygen atoms in the quinoline scaffold creates an ideal environment for coordinating with various metal ions. This section explores the metal chelation properties of this compound and its structural analogues, with a focus on their implications for human health, particularly in the context of neurodegenerative diseases.

A growing body of evidence implicates the dysregulation of iron homeostasis in the pathology of several neurodegenerative diseases. nih.gov Excess iron can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals. These radicals, in turn, can induce oxidative stress, leading to cellular damage, protein aggregation, and neuronal cell death, all of which are hallmarks of neurodegenerative conditions. nih.gov Consequently, the development of iron chelators that can cross the blood-brain barrier and sequester excess iron in the brain is a promising therapeutic strategy. nih.gov

The 8-hydroxyquinoline (8HQ) scaffold is a well-established and potent iron-chelating motif. nih.gov The hydroxyl group at the 8-position, in concert with the quinoline nitrogen, forms a stable bidentate complex with iron ions. This has led to the development of several 8-hydroxyquinoline derivatives as potential therapeutic agents for neurodegenerative diseases.

While direct experimental data on the iron-chelating capacity of this compound is limited in the current scientific literature, its structural features provide insight into its potential activity. The key difference between this compound and the highly potent 8-hydroxyquinoline-based chelators is the substitution at the 8-position. In this compound, the hydroxyl group is replaced by a methoxy group (-OCH3). This change is significant because the proton of the hydroxyl group is typically displaced upon metal binding, which is not possible with the methoxy group. Therefore, the iron chelation potential of this compound is likely to be considerably lower than that of its 8-hydroxy analogues. Chelation in this molecule would likely involve the quinoline nitrogen and the carbonyl oxygen of the ethyl ester at the 3-position.

Prominent analogues of 8-hydroxyquinoline have been designed to be multifunctional, combining iron chelation with other neuroprotective properties. nih.govnih.gov

Table 1: Iron Chelation Properties of 8-Hydroxyquinoline Analogues

| Compound | Key Features | Iron Chelation Activity | Relevance to Neurodegenerative Disease |

| M30 | An 8-hydroxyquinoline derivative combined with a propargylamine (B41283) moiety. nih.govnih.gov | Acts as a potent iron chelator. nih.govnih.gov | Shows neuroprotective effects in models of Parkinson's disease by inhibiting monoamine oxidase (MAO) and reducing iron-induced oxidative stress. nih.govresearchgate.netresearchgate.net |

| VK-28 | An 8-hydroxyquinoline derivative. nih.gov | Capable of chelating divalent metal cations like iron. nih.gov | Can cross the blood-brain barrier and has shown potential in models of neurodegeneration. nih.gov |

| Clioquinol (PBT1) | An 8-hydroxyquinoline containing iodine and chlorine atoms. | A well-known metal chelator. | Studied for its potential in Alzheimer's disease, though its use has been limited by concerns over neurotoxicity. |

It is important to note that while these analogues demonstrate the therapeutic potential of the 8-hydroxyquinoline scaffold, the substitution of the hydroxyl group in this compound suggests a different, and likely weaker, mode of iron interaction.

Beyond iron, the quinoline scaffold is known to interact with other biologically significant metal ions, including copper (Cu²⁺) and zinc (Zn²⁺). nih.gov The dysregulation of these metals has also been implicated in neurodegenerative disorders. For instance, copper can also catalyze the production of reactive oxygen species, while zinc has been linked to the aggregation of amyloid-beta plaques in Alzheimer's disease. nih.govmdpi.com

The potential for this compound to form complexes with these metal ions would primarily rely on the quinoline nitrogen and the carbonyl oxygen of the ester group at the 3-position as binding sites. The methoxy group at the 8-position could also potentially participate in coordination, although this is generally a weaker interaction compared to a hydroxyl group.

Analogues of 8-hydroxyquinoline have demonstrated significant interactions with copper and zinc, which has been a key aspect of their investigation for therapeutic applications.

Table 2: Complexation of 8-Hydroxyquinoline Analogues with Other Metal Ions

| Compound | Metal Ion(s) | Biological Implications of Complexation |

| PBT2 (Elan, Prialt) | Cu²⁺, Zn²⁺ | Designed to disrupt the interaction of copper and zinc with amyloid-beta, potentially reducing plaque formation and oxidative stress in Alzheimer's disease. nih.govnih.govmdpi.com It has been shown to form stable ternary complexes with copper and β-amyloid. nih.govnih.gov |

| Clioquinol (PBT1) | Cu²⁺, Zn²⁺ | Can act as an ionophore, transporting copper and zinc across cell membranes, which may help restore metal homeostasis. nih.gov |

| Various Quinoline Derivatives | Cu²⁺, Zn²⁺ | The formation of copper and zinc complexes with various quinoline derivatives has been shown to enhance their biological activities, including antimicrobial and antioxidant effects. nih.govfrontiersin.orgdoaj.orgnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features within the Quinoline-3-carboxylate Scaffold

The quinoline-3-carboxylate scaffold is recognized as an important pharmacophore, a molecular framework responsible for a drug's biological activity. nih.gov SAR studies have identified several key regions within this scaffold that are critical for its interaction with biological targets.

A fundamental pharmacophore model for some biologically active quinoline (B57606) derivatives includes features such as an aromatic ring and multiple hydrogen bond acceptors. nih.gov For the quinoline-3-carboxylate series, the core structure itself presents distinct regions for molecular interactions. The quinoline ring system, being a fused aromatic bicyclic structure, provides a large, rigid, and lipophilic core that can engage in hydrophobic and π-stacking interactions with biological macromolecules.

The nitrogen atom at position 1 imparts a weak basic character to the ring system and can participate in hydrogen bonding or coordination with metal ions. nih.gov The carboxylate group at position 3 is a crucial feature, often acting as a hydrogen bond acceptor. The ester functionality, specifically the carbonyl oxygen, can form important hydrogen bonds, while the entire ester group influences the molecule's polarity, solubility, and metabolic stability.

Systematic Investigations of Substituent Effects on Biological Activity

The biological profile of the quinoline-3-carboxylate scaffold can be finely tuned by the introduction of various substituents at different positions. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and metabolic fate, thereby influencing its potency and selectivity.

The methoxy (B1213986) group (-OCH₃) at position 8 of the quinoline ring plays a significant role in modulating the electronic and steric properties of the molecule. As an electron-donating group, it can influence the electron density of the entire ring system. In some quinoline derivatives, the presence of a methoxy group has been associated with enhanced biological activity. For instance, in a series of quinoline-2-carboxamides, compounds with a methoxy substitution at the 8-position were evaluated for their antiproliferative properties. ecorfan.org

Furthermore, the hydroxyl group at position 8 (8-hydroxyquinoline), a related functionality, is a well-known chelating agent and a core structure in many biologically active compounds. nih.gov The methoxy group, while not a chelator itself, can be metabolically converted to a hydroxyl group, which could then participate in metal chelation, a mechanism of action for some antimicrobial and anticancer agents. The position of the methoxy group is also critical; for example, in a series of coumarin-quinoline hybrids, a methoxy group at position 7 of the quinoline ring resulted in a compound with dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The ester group at the C-3 position is a key functional group in the quinoline-3-carboxylate scaffold. The nature of the alcohol moiety of the ester can significantly impact the compound's physicochemical properties and biological activity. An ethyl ester, as in ethyl 8-methoxyquinoline-3-carboxylate, provides a balance of lipophilicity and steric bulk.

In the development of cholesteryl ester transfer protein (CETP) inhibitors based on a quinoline-3-carboxamide (B1254982) scaffold, the nature of the substituent on the carboxamide nitrogen was found to be important for activity. nih.gov While this is a carboxamide and not a carboxylate, it highlights the sensitivity of this position to substitution. The esterification of a quinoline carboxylic acid to its corresponding ethyl ester is a common synthetic step to create derivatives for biological evaluation. preprints.org The ethyl ester can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active species. Alternatively, the intact ester may be responsible for the observed activity, with the ethyl group contributing to optimal binding with the target.

Halogen atoms are frequently incorporated into drug candidates to modulate their properties. The introduction of halogens such as fluorine, chlorine, bromine, or iodine at various positions of the quinoline ring can have profound effects on biological activity. These effects can be attributed to the high electronegativity, lipophilicity, and steric bulk of halogens.

Position C-4: While not directly applicable to the parent compound, studies on related quinolines show that substitution at C-4 is critical.

Position C-6: Halogenation at the C-6 position has been explored in various quinoline series. For instance, a 6-fluoro substituent is a feature of the anticancer drug candidate brequinar (B1684385) sodium, a quinoline-4-carboxylic acid derivative. nih.gov In a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, the chemical shifts of protons H-5 and H-8 were influenced by the substituent at C-6, indicating an electronic effect that propagates through the ring system. researchgate.net

Position C-7: The 7-chloro substitution is a hallmark of the antimalarial drug chloroquine, a 4-aminoquinoline. mdpi.com This highlights the importance of halogenation at this position for specific biological activities. In studies of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern at C-5 and C-7 significantly influenced the chemical shifts of the ring protons and carbons, indicating a strong electronic effect. acs.org

Position C-8: While the parent compound has a methoxy group at C-8, studies on other quinolines show that halogenation at this position can also modulate activity.

The following table summarizes the general effects of halogenation on the quinoline scaffold based on studies of related compounds.

| Position | Halogen | Observed Effect on Activity/Properties | Reference |

| C-6 | F | Part of a potent anticancer agent (brequinar sodium). | nih.gov |

| C-6 | Cl, F | Influences the electronic environment of the benzo ring. | researchgate.net |

| C-7 | Cl | Crucial for the antimalarial activity of chloroquine. | mdpi.com |

| C-5, C-7 | Cl, I | Significantly alters the electronic properties of the quinoline ring. | acs.org |

The specific placement of substituents on the quinoline ring, known as positional isomerism, is a critical factor in determining biological activity. Moving a functional group from one position to another can drastically alter the molecule's shape, electronic distribution (stereoelectronic effects), and its ability to interact with a biological target.

For example, a study on mannose-quinoline conjugates demonstrated that different positional isomers exhibited varying biological activities, including antioxidant and antibacterial effects. rsc.org Only one specific regioisomer showed significant antiproliferative activity against human tumor cells in the presence of copper(II) ions, underscoring the importance of precise substituent placement. rsc.org

In another example, a comparison of methyl-substituted indole-quinoline derivatives showed that compounds with a methyl group at C-5 of the quinoline ring were more potent against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com This demonstrates that even a small change in the position of an alkyl group can have a significant impact on biological activity. The stereoelectronic effects of substituents dictate how the molecule presents its binding motifs to the target protein, influencing the strength and specificity of the interaction.

Beyond the methoxy, ethyl ester, and halogen groups, a wide range of other functional groups have been investigated to further probe the SAR of the quinoline scaffold.

Alkyl Groups: The introduction of alkyl groups, such as methyl, can influence lipophilicity and steric interactions. As mentioned earlier, the position of a methyl group (C-5 vs. C-6) can significantly affect anticancer activity. biointerfaceresearch.com In a series of quinoline-3-carboxamide CETP inhibitors, replacing an aryl group with smaller alkyl groups on the 3-carboxamide nitrogen led to a decrease in potency, suggesting that a certain bulk and/or aromaticity is required at this position for that specific target. nih.gov

Hydroxyl Groups: The hydroxyl group is a potent hydrogen bond donor and acceptor and can significantly increase the polarity of a molecule. In 8-hydroxyquinoline derivatives, the hydroxyl group is crucial for their biological activity, often through metal chelation. nih.gov Studies have shown that increasing the number of hydroxyl groups on the quinoline scaffold can lead to increased inhibitory activity in certain assays. nih.gov

Other Functional Groups: A variety of other functional groups have been explored. For instance, the introduction of a pyrazole (B372694) ring containing a hydroxyl group at the C-4 position of a quinoline was found to be important for antimalarial activity. mdpi.com In a different study, the replacement of a morpholino group with a piperidine (B6355638) in a quinoline-4-carboxamide series was not tolerated, indicating the importance of the oxygen atom in the morpholine (B109124) ring for antiparasitic activity. acs.org

The following table provides a summary of the effects of various functional groups on the biological activity of quinoline derivatives.

| Functional Group | Position(s) | Observed Effect on Activity | Reference |

| Methyl | C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity than C-6. | biointerfaceresearch.com |

| Hydroxyl | C-8 | Crucial for the biological activity of 8-hydroxyquinolines. | nih.gov |

| Hydroxyl-containing pyrazole | C-4 | Important for antimalarial activity. | mdpi.com |

| Morpholine | C-2 | The oxygen atom was found to be crucial for antiparasitic activity. | acs.org |

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. researchgate.net For quinoline derivatives, including those based on the 8-methoxyquinoline (B1362559) scaffold, QSAR studies are instrumental in predicting biological activities and guiding the design of more potent molecules. researchgate.netbiointerfaceresearch.comnih.gov

Research on 8-methoxy quinoline derivatives as inhibitors of H37RV, the causative agent of Mycobacterium tuberculosis (MTB), has successfully employed 2D-QSAR models. sphinxsai.com These models establish a mathematical correlation between the antitubercular activity of the compounds and their calculated molecular descriptors. The generated QSAR models for this series of compounds have demonstrated that the inhibitory activity can be effectively explained by various physicochemical, structural, thermodynamic, and electrotopological parameters. sphinxsai.com

A specific model developed for the H37RV inhibitory activity of 8-methoxy quinoline derivatives is represented by the following equation: log1_MIC= + 0.2905(± 0.0643) SssOcount + 0.0228(± 0.0008) T_T_O_7 + 0.5814(± 0.1552) SssssCE-index- 0.4343(±0.1037)SsssNcount - 0.2028(± 0.0765) T_N_O_3 + 0.2338 sphinxsai.com

This model achieved a squared correlation coefficient (r²) of 0.7683 and a cross-validated correlation coefficient (q²) of 0.6259, indicating good predictive ability. sphinxsai.com The descriptors in the model highlight the importance of specific structural features and electronic properties for the observed biological activity. sphinxsai.com For instance, the presence and arrangement of oxygen and nitrogen atoms (SssOcount, SsssNcount, T_T_O_7, T_N_O_3) and carbon connectivity (SssssCE-index) are crucial. sphinxsai.com